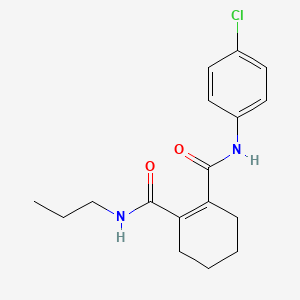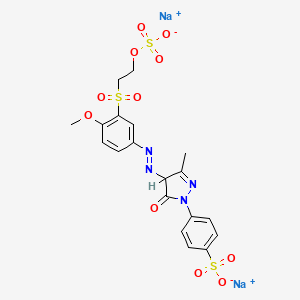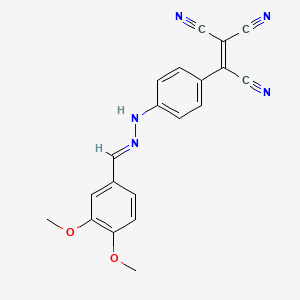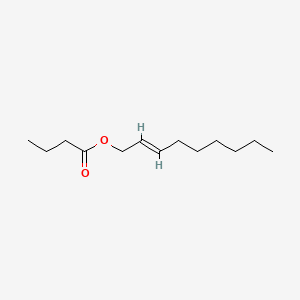
Butanoic acid, 2-nonenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-nonenyl ester, also known as 2-Nonenyl butanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is synthesized from butanoic acid and 2-nonenol, and it is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-nonenyl ester, is typically synthesized through the esterification reaction between butanoic acid and 2-nonenol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield. The ester is then purified through distillation or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-nonenyl ester, undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Butanoic acid and 2-nonenol.
Reduction: 2-Nonenol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Butanoic acid, 2-nonenyl ester, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, 2-nonenyl ester, involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 2-nonenol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil.
Isopentyl acetate: A constituent of banana oil.
Uniqueness
Butanoic acid, 2-nonenyl ester, is unique due to its specific combination of butanoic acid and 2-nonenol, which imparts distinct chemical and physical properties. Its longer carbon chain compared to simpler esters like methyl butanoate results in different reactivity and applications .
Properties
CAS No. |
68922-00-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(E)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ |
InChI Key |
JTZDGEKMDBKLAI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCC/C=C/COC(=O)CCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
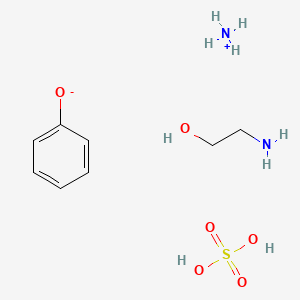
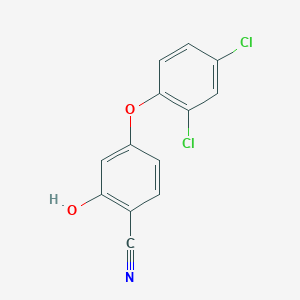
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
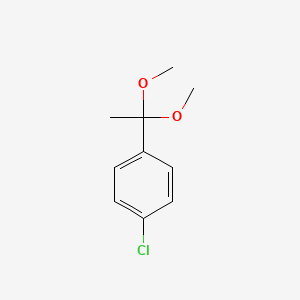
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
